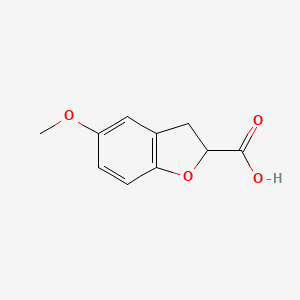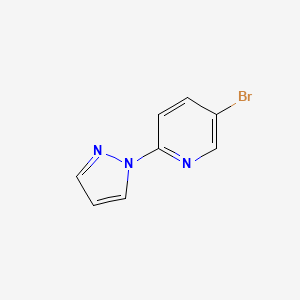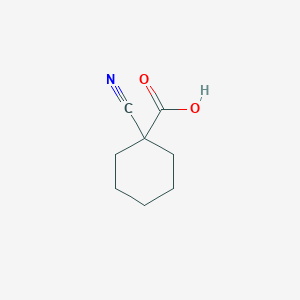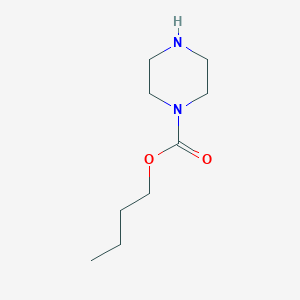
3-アセチル-4-フルオロ安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-fluorobenzoic acid is an organic compound with the molecular formula C9H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and an acetyl group is attached to the benzene ring
科学的研究の応用
3-Acetyl-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
作用機序
Target of Action
It’s known that similar compounds, such as 3-acetyl-1,3,4-oxadiazolines, exhibit a wide spectrum of activities, mainly antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory .
Mode of Action
For instance, antibiotics, which include some fluorinated compounds, work by inhibiting DNA replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Biochemical Pathways
It’s known that 3-fluorobenzoic acid, a related compound, can be catabolized via the benzoate-degrading pathway . This pathway involves the hydroxylation of the substrate at either C-1/C-2 or C1/C6, yielding both 3-fluoro- and 5-fluoro-fluorocyclohexadiene cis,cis-1,2 .
Pharmacokinetics
A study on the in vivo metabolism of 4-fluorobenzoic acid, a related compound, found that it and one unidentified metabolite were detected together with the substrate . This suggests that 3-Acetyl-4-fluorobenzoic acid may also be metabolized in vivo, affecting its bioavailability.
Result of Action
It’s known that similar compounds, such as 3-acetyl-1,3,4-oxadiazolines, exhibit antimicrobial and antiprotozoal activity . This suggests that 3-Acetyl-4-fluorobenzoic acid may also have similar effects.
Action Environment
It’s known that the strength of the carbon-fluorine bond conveys stability to fluorinated drugs, making them likely to be recalcitrant in the environment or partially metabolized to a more toxic metabolite .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-fluorobenzoic acid typically involves the acylation of 4-fluorobenzoic acid. One common method is the Friedel-Crafts acylation, where 4-fluorobenzoic acid reacts with acetyl chloride in the presence of an acylation catalyst such as aluminum chloride. The reaction is carried out at a temperature range of 0°C to 100°C .
Industrial Production Methods: Industrial production methods for 3-acetyl-4-fluorobenzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 3-Acetyl-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 4-fluorobenzoic acid.
Reduction: 3-(1-hydroxyethyl)-4-fluorobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
類似化合物との比較
4-Fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
3-Acetylbenzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Acetyl-1,3,4-oxadiazoline derivatives: These compounds have a different core structure but share the acetyl group, offering different biological activities.
Uniqueness: 3-Acetyl-4-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the acetyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the acetyl group provides a site for further chemical modifications.
特性
IUPAC Name |
3-acetyl-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQMOHIQAIRPQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)




